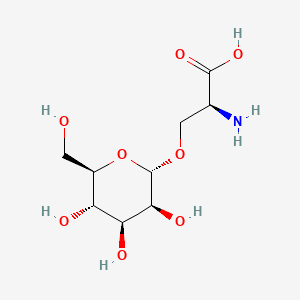

O-Mannopyranosylserine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO8/c10-3(8(15)16)2-17-9-7(14)6(13)5(12)4(1-11)18-9/h3-7,9,11-14H,1-2,10H2,(H,15,16)/t3-,4+,5+,6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTOXWOVJAONKK-DHGOSONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(=O)O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H](C(=O)O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307676 | |

| Record name | O-α-D-Mannopyranosyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78609-14-0 | |

| Record name | O-α-D-Mannopyranosyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78609-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Mannopyranosylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078609140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-α-D-Mannopyranosyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways Involving O Mannopyranosylserine

Initial Mannosyl Transfer Reaction in the Endoplasmic Reticulum

The first committed step in protein O-mannosylation is the transfer of a mannose residue to serine or threonine residues of nascent proteins entering the secretory pathway. oup.comresearchgate.net This event occurs in the endoplasmic reticulum (ER), a major site for protein synthesis and modification. oup.comsavemyexams.comembopress.org

Role of Dolichyl Phosphate-Activated Mannose as a Donor Substrate

Unlike many other glycosylation pathways that utilize nucleotide sugars directly, the initial O-mannosylation reaction employs a lipid-linked sugar donor: dolichyl phosphate-mannose (Dol-P-Man). oup.comhmdb.ca Dol-P-Man is synthesized on the cytosolic face of the ER membrane from guanosine (B1672433) diphosphate-mannose (GDP-Man) and dolichol phosphate (B84403) (Dol-P). oup.comresearchgate.net This reaction is catalyzed by the enzyme dolichol-phosphate mannosyltransferase (DPM) synthase. researchgate.netuniprot.org

Once synthesized, the Dol-P-Man molecule is flipped across the ER membrane, making the mannose moiety available within the ER lumen. oup.comhmdb.ca This luminal Dol-P-Man serves as the direct mannosyl donor for the subsequent transfer to proteins. oup.com

Mechanisms of Protein O-Mannosyltransferases (PMTs)

The transfer of the mannose residue from Dol-P-Man to serine or threonine residues on target proteins is catalyzed by a family of enzymes known as Protein O-Mannosyltransferases (PMTs). oup.comresearchgate.net These enzymes are integral membrane proteins located in the endoplasmic reticulum. yeastgenome.org The reaction they catalyze results in an α-D-mannosidic linkage to the protein. oup.comyeastgenome.org

Recent structural studies, including cryo-electron microscopy of the Pmt1-Pmt2 complex from Saccharomyces cerevisiae, have provided significant insights into their mechanism. nih.govnih.govrcsb.org These studies reveal that PMT enzymes share a structural fold with the catalytic subunits of oligosaccharyltransferases (OST), which are responsible for N-linked glycosylation, suggesting an evolutionary relationship between these two fundamental protein modification pathways. nih.govnih.govosti.gov The structural data confirms an inverting mechanism for the mannosyl transfer reaction. nih.govnih.govrcsb.org

In both yeast and humans, the PMT family consists of multiple members that often function as heterodimeric complexes. researchgate.netnih.gov The PMT1 and PMT2 proteins are particularly well-studied and form a stable complex essential for viability in yeast. researchgate.netnih.gov This Pmt1-Pmt2 complex is associated with the Sec61 translocon, allowing it to act on newly synthesized proteins as they enter the ER. researchgate.netnih.gov

While both PMT1 and PMT2 are crucial, they exhibit some substrate specificity. For instance, in yeast, the glycosylation of chitinase (B1577495) is primarily affected by mutations in pmt1 and pmt2 genes, whereas the glycosylation of other proteins like Gas1p is more dependent on PMT4. researchgate.net In mammals, the heterodimeric complex of POMT1 and POMT2 is required for the O-mannosylation of α-dystroglycan. osti.gov However, surprisingly, the O-mannosylation of other protein families, such as cadherins and plexins, appears to be independent of POMT1 and POMT2, suggesting the existence of yet-unidentified mannosyltransferases for these substrates. osti.gov

| Enzyme/Complex | Substrate(s) | Function | Organism |

| Pmt1-Pmt2 complex | Chitinase, various secretory proteins | Initiates O-mannosylation | Saccharomyces cerevisiae |

| POMT1-POMT2 complex | α-Dystroglycan | Initiates O-mannosylation | Human |

| PMT4 | Gas1p | Initiates O-mannosylation of specific membrane proteins | Saccharomyces cerevisiae |

Elongation of O-Mannosyl Glycan Chains in the Golgi Apparatus

Following the initial mannosylation in the ER, the newly glycosylated proteins are transported to the Golgi apparatus for further processing and elongation of the O-mannosyl glycan chains. savemyexams.comresearchgate.netwikipedia.org This diversification of the core O-mannosylserine structure is critical for the ultimate function of the glycoprotein (B1211001). oup.com

Involvement of Nucleotide-Activated Sugar Donors

In contrast to the initial mannosylation step in the ER, glycan chain elongation in the Golgi relies on nucleotide-activated sugar donors. nih.govmdpi.com These high-energy molecules are synthesized primarily in the cytoplasm and then transported into the Golgi lumen by specific nucleotide sugar transporters (NSTs), which are multi-transmembrane proteins. nih.govuzh.chglycoforum.gr.jp

Common nucleotide sugar donors involved in the elongation of O-mannosyl glycans include UDP-N-acetylglucosamine (UDP-GlcNAc), UDP-galactose (UDP-Gal), and CMP-sialic acid. nih.govpnas.org The transporters are typically antiporters, exchanging a nucleotide sugar for a corresponding nucleoside monophosphate. uzh.chglycoforum.gr.jp

| Nucleotide Sugar | Full Name | Role in O-Mannosyl Glycan Elongation |

| UDP-GlcNAc | Uridine diphosphate (B83284) N-acetylglucosamine | Addition of GlcNAc to the core mannose |

| UDP-Gal | Uridine diphosphate galactose | Further elongation of the glycan chain |

| CMP-Sialic Acid | Cytidine monophosphate sialic acid | Capping of the glycan chain |

Glycosyltransferases Beyond Initial Mannosylation (e.g., POMGnT1, LARGE)

The elongation of the O-mannosyl glycan is carried out by a series of specific glycosyltransferases residing in the Golgi apparatus. cyagen.comcyagen.com One of the key enzymes in this process is Protein O-linked-mannose β-1,2-N-acetylglucosaminyltransferase 1 (POMGnT1). pnas.orgcyagen.com POMGnT1 catalyzes the addition of an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to the core mannose, forming a GlcNAcβ1-2Man linkage. cyagen.com This is a critical step in the formation of the most common O-mannosyl glycan structures. pnas.org

Another important enzyme, particularly in the context of α-dystroglycan glycosylation, is LARGE. LARGE is a bifunctional glycosyltransferase with both xylosyltransferase and glucuronyltransferase activities. It is responsible for synthesizing the repeating disaccharide unit [-Xyl-α1,3-GlcA-β1,3-] known as matriglycan, which is essential for the binding of α-dystroglycan to extracellular matrix proteins. The synthesis of this structure requires a specific linker, GlcAβ1-4Xylβ1, to be present on the core glycan. glycoforum.gr.jp

Mutations in genes encoding these Golgi-resident glycosyltransferases, such as POMGNT1 and LARGE, are associated with certain forms of congenital muscular dystrophy, underscoring the critical importance of proper O-mannosyl glycan elongation for human health. nih.govcyagen.comcyagen.com

Regulation of O-Mannosyl Glycan Biosynthesis Pathways

The synthesis of O-mannosyl glycans is a highly regulated process, ensuring that these complex structures are correctly assembled and attached to specific proteins. This regulation occurs at multiple levels, from the compartmentalization of enzymes within the cell to the specific factors that modulate their catalytic activity.

Cellular Localization of Biosynthetic Enzymes

The biosynthesis of O-mannosyl glycans is a spatially organized process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. oup.comnih.gov The precise location of each enzyme is crucial for the sequential and orderly assembly of the glycan chain.

The process is initiated in the ER by a heteromeric complex of Protein O-mannosyltransferase 1 (POMT1) and Protein O-mannosyltransferase 2 (POMT2). oup.comnih.gov This complex catalyzes the transfer of a mannose residue from a lipid donor, dolichol-phosphate-mannose (Dol-P-Man), to the hydroxyl group of serine or threonine residues on nascent proteins. oup.comoup.com The synthesis of the Dol-P-Man donor molecule itself is carried out by the DPM synthase complex (comprising DPM1, DPM2, and DPM3), which is also located in the ER. oup.com

Further modifications and elongations of the initial mannose residue occur as the glycoprotein traffics through the secretory pathway. Several key glycosyltransferases involved in extending the O-mannosyl glycan have been localized to specific compartments. For instance, POMGNT1, which adds a β1,2-linked N-acetylglucosamine (GlcNAc), resides in the cis-Golgi. nih.govacs.org In contrast, other enzymes, such as POMGNT2 and B3GALNT2, which are involved in building specific core structures, are localized to the ER. acs.org The enzyme GNT-VB, responsible for creating a branched structure, is found in the cis-Golgi. nih.govnih.gov This compartmentalization ensures a regulated, stepwise construction of the final glycan structure.

Factors Influencing Glycosyltransferase Activity

The activity of the glycosyltransferases involved in O-mannosylation is modulated by several factors, ensuring precise control over the glycan synthesis.

Enzyme Complex Formation: The initial and critical step of transferring mannose to a serine or threonine residue requires the formation of an active heterodimeric complex between POMT1 and POMT2. researchgate.net Expression of either enzyme alone is insufficient for catalytic activity. researchgate.net Similarly, the DPM synthase complex requires the assembly of its constituent proteins to be fully active. oup.com

Substrate Availability: The synthesis of O-mannosyl glycans is dependent on the availability of the mannose donor molecule, Dolichol-phosphate-mannose (Dol-P-Man). oup.com The production of Dol-P-Man itself relies on the availability of GDP-Mannose and the lipid carrier dolichol-phosphate. oup.com

Amino Acid Sequence: The substrate specificity of the POMT1/POMT2 complex is not random. In vitro and in vivo studies have shown that the amino acid sequence surrounding the target serine or threonine residue influences the efficiency of O-mannosylation. oup.com For instance, certain regions of the protein α-dystroglycan containing clusters of serine and threonine residues are preferred sites for modification. oup.com

Regulatory Proteins: In yeast, the RNA-binding protein Bfr1 has been identified as a crucial factor for the translation of Pmt1 and Pmt2, thereby regulating their protein abundance and affecting O-mannosylation without altering mRNA levels. nih.gov This reveals a layer of translational regulation in controlling the pathway.

Prior Glycosylation Events: The action of a glycosyltransferase can be contingent on a preceding modification. For example, the addition of a β1,6-linked GlcNAc by GNT-VB is dependent on the prior addition of a β1,2-linked GlcNAc by POMGNT1. oup.com Conversely, certain modifications can preclude subsequent steps; phosphorylation of the core mannose in the ER can prevent further glycan extension in the Golgi. nih.gov

Catabolism and Turnover of O-Mannopyranosylserine-Containing Structures

Glycoproteins, like all cellular components, are subject to continuous turnover. The degradation, or catabolism, of this compound-containing structures is a systematic process primarily occurring within the acidic environment of the lysosome. This process breaks down the glycoprotein into its constituent amino acids and monosaccharides, which can then be recycled by the cell. nih.gov

Glycoside Hydrolase Activity

The breakdown of the complex glycan structures built upon this compound is accomplished by the sequential action of a suite of lysosomal enzymes known as glycoside hydrolases (or glycosidases). nih.govwikipedia.org These enzymes are typically exoglycosidases, which cleave terminal sugar residues from the non-reducing end of the glycan chain. nih.gov

The process is highly ordered. For a specific exoglycosidase to act, its target monosaccharide must be at the terminus of the chain. This means that the enzymes responsible for removing outer sugars must act before those that cleave sugars closer to the protein core. nih.gov Many of the same glycosidases used to degrade N-linked glycans and glycosphingolipids are also involved in the catabolism of O-mannosyl glycans, as they recognize specific monosaccharides and their anomeric linkages. nih.gov A key enzyme in this process is the lysosomal α-mannosidase, which is responsible for cleaving α-linked mannose residues. nih.gov Other hydrolases, such as β-galactosidases, N-acetylglucosaminidases, and sialidases, are required to remove other sugars that may have been added during the elongation process in the Golgi. nih.gov In addition to exoglycosidases, endoglycosidases, which cleave internal glycosidic bonds, may also play a role in generating smaller oligosaccharide fragments for further degradation. nih.gov

Lysosomal Degradation Pathways

The complete turnover of O-mannosylated glycoproteins occurs within lysosomes, which are specialized organelles filled with hydrolytic enzymes. nih.govresearchgate.net Glycoproteins destined for degradation are delivered to the lysosome through various pathways, including endocytosis and autophagy. researchgate.netmdpi.com

Once inside the lysosome, the degradation process involves the concerted action of proteases and glycoside hydrolases. nih.gov Proteases, which include a mix of endopeptidases and exopeptidases, break down the polypeptide backbone into small peptides and free amino acids. nih.gov Simultaneously, the glycoside hydrolases dismantle the glycan chains one sugar at a time, as described previously. The final linkage, the this compound bond itself, is ultimately cleaved. The resulting monosaccharides and amino acids are then transported across the lysosomal membrane into the cytosol, where they can be reutilized for the synthesis of new molecules. nih.gov

The importance of this ordered degradation pathway is highlighted by a group of genetic disorders known as lysosomal storage diseases. A deficiency in a specific lysosomal hydrolase leads to the inability to cleave a particular bond, causing the accumulation of undigested or partially digested glycoconjugates within the lysosome, ultimately leading to cellular dysfunction. nih.gov

Compound Names

Enzymology of O Mannopyranosylserine Formation and Modification

Enzymatic Activity Profiling and Characterization

To understand the function and regulation of O-mannosyltransferases, it is essential to characterize their enzymatic activity. This is typically achieved by expressing and purifying the enzymes and then performing kinetic analyses.

The study of PMTs has been facilitated by the development of recombinant expression systems. Being integral membrane proteins, their expression and purification can be challenging. Various host systems, including yeast (Pichia pastoris), insect cells, and mammalian cell lines, can be utilized for the recombinant expression of these enzymes. biologicscorp.commdpi.com

The purification process for membrane-bound mannosyltransferases often begins with the solubilization of the enzyme from the membrane using detergents, such as Triton X-100. oup.com Following solubilization, a series of chromatographic techniques are employed to purify the enzyme to homogeneity. These methods can include ion-exchange chromatography (e.g., DEAE-cellulose), affinity chromatography, and size-exclusion chromatography. mdpi.comoup.com The use of affinity tags genetically fused to the recombinant protein can greatly simplify the purification process. biologicscorp.com

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide valuable information about the enzyme's affinity for its substrates and its catalytic efficiency. nih.gov These parameters are determined by measuring the initial reaction rate at varying concentrations of one substrate while keeping the other substrates at saturating concentrations. The data are then fitted to the Michaelis-Menten equation, often using linear transformations like the Lineweaver-Burk or Eadie-Hofstee plots to determine the Km and Vmax values. researchgate.netyoutube.com

For O-mannosyltransferases, the substrates are the dolichol phosphate-mannose donor and the peptide or protein acceptor. Studies on glycosyltransferases have shown that the kinetic parameters can be influenced by the nature of the acceptor substrate. For instance, the Km values for acceptor substrates may decrease with increasing size of the acceptor, while the Vmax values may increase. researchgate.net

Below is an interactive table summarizing representative kinetic parameters for glycosyltransferases, which illustrates the range of values that might be observed for O-mannosyltransferases.

| Enzyme Substrate | Km (µM) | Vmax (units) |

| Glycosyl Acceptor A | 150 | 10 |

| Glycosyl Acceptor B | 75 | 25 |

| Dolichol-P-Mannose | 50 | 15 |

Note: The values in this table are illustrative and represent typical ranges for glycosyltransferases. Actual values for specific O-mannosyltransferases and their substrates would need to be determined experimentally.

pH and Temperature Optima for Enzyme Activity

Research on the human protein O-mannosyltransferase 1 and 2 (POMT1/POMT2) complex has revealed an optimal pH of approximately 8.5 for its enzymatic activity. The temperature optimum for this complex has been determined to be around 22°C, with a notable decrease in activity at higher temperatures, suggesting potential thermal instability.

In the context of fungal enzymes, studies on Candida albicans have demonstrated that mannosyltransferase activities are sensitive to elevated temperatures and low pH. Specifically, β-1,2-mannosyltransferase activity is significantly diminished when the temperature is raised from 27°C to 37°C. In contrast, α-1,6-mannosyltransferase activity exhibits greater stability under these conditions. While specific optimal values for Saccharomyces cerevisiae PMTs are not extensively documented, the optimal growth temperature for this yeast, which lies between 28°C and 33°C, provides an indirect indication of the conditions under which these enzymes function effectively within the cell.

Table 1: pH and Temperature Optima for Protein O-Mannosyltransferase Activity

| Enzyme/Organism | Optimal pH | Optimal Temperature (°C) |

|---|---|---|

| Human POMT1/POMT2 complex | ~8.5 | ~22 |

| Candida albicans β-1,2-mannosyltransferase | Sensitive to low pH (e.g., 2.0) | Activity significantly lower at 37°C than 27°C |

| Candida albicans α-1,6-mannosyltransferase | More stable at low pH than β-1,2-MT | More stable at 37°C than β-1,2-MT |

| Saccharomyces cerevisiae PMTs | - | General optimal growth at 28-33°C |

Molecular Basis of Enzyme Specificity and Substrate Promiscuity

The ability of protein O-mannosyltransferases to select their substrates with high fidelity, while also exhibiting a degree of promiscuity, is central to their biological function. This selection process is governed by the molecular recognition of both the peptide acceptor and the mannosyl donor.

The recognition of the target serine or threonine residue by PMTs is not random but is guided by the surrounding amino acid sequence and the local conformation of the polypeptide chain.

In mammals, extensive research on the glycosylation of α-dystroglycan by the POMT1/POMT2 complex has led to the proposal of a preferential amino acid sequence for O-mannosylation: IXPT(P/X)TXPXXXXPT(T/X)XX. This sequence highlights the importance of proline and threonine residues in the vicinity of the glycosylation site for efficient recognition by the enzyme complex.

In the yeast Saccharomyces cerevisiae, early in vitro studies indicated a preference for the glycosylation of threonine over serine residues. Furthermore, these studies suggested that the amino acids flanking the target hydroxyamino acid play a significant role in modulating the efficiency of mannosylation. Structure-function analyses of the yeast Pmt1p, a component of a key O-mannosyltransferase complex, have identified highly conserved peptide motifs within its central hydrophilic loop. These motifs are indispensable for the enzyme's catalytic activity, underscoring the importance of specific protein sequences for function.

Beyond the primary amino acid sequence, the secondary and tertiary structure of the acceptor peptide is also a critical determinant for glycosylation. The peptide must adopt a conformation that allows it to fit productively into the active site of the O-mannosyltransferase.

The sole mannosyl donor for the initiation of protein O-mannosylation in the endoplasmic reticulum is Dolichol-P-Mannose (Dol-P-Man). This lipid-linked sugar is synthesized from GDP-Mannose and Dolichol-Phosphate. The transfer of the mannose moiety from Dol-P-Man to the acceptor polypeptide is catalyzed by the dolichyl-phosphate-mannose-protein mannosyltransferase. To date, there is limited information available regarding the ability of protein O-mannosyltransferases to utilize synthetic analogues of Dolichol-P-Mannose as donor substrates.

Enzyme Inhibition and Activation Studies

The modulation of protein O-mannosyltransferase activity through inhibitors and activators is a key area of research, with implications for both understanding the fundamental biology of O-mannosylation and for developing potential therapeutic agents.

The development of specific inhibitors for protein O-mannosyltransferases is crucial for dissecting their biological roles and for exploring their potential as drug targets, particularly in the context of fungal infections.

A notable class of inhibitors targeting fungal Protein O-Mannosyltransferase 1 (PMT1) is the rhodanine-3-acetic acid derivatives. One of the most potent compounds in this class is 5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid. This compound has been shown to inhibit PMT1 from the pathogenic yeast Candida albicans with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range (0.2-0.5 µM).

Kinetic studies have revealed that these rhodanine-3-acetic acid derivatives act as competitive inhibitors of PMT1. This mechanism of action suggests that these molecules bind to the active site of the enzyme, likely competing with either the donor or acceptor substrate, thereby preventing the catalytic transfer of mannose. The design of these inhibitors is centered around the rhodanine-3-acetic acid scaffold, which provides a core structure that can be chemically modified to enhance potency and selectivity.

Table 2: Inhibition of Candida albicans PMT1 by a Rhodanine-3-Acetic Acid Derivative

| Inhibitor | Target Enzyme | Organism | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|---|---|

| 5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid | PMT1 | Candida albicans | 0.2-0.5 | Competitive |

Allosteric regulation is a fundamental mechanism for controlling enzyme activity, where the binding of a modulator to a site distinct from the active site—the allosteric site—induces a conformational change that alters the enzyme's catalytic efficiency. This can result in either activation or inhibition of the enzyme.

Despite the importance of allosteric regulation in controlling metabolic pathways, there is currently a lack of specific research and documented evidence on the allosteric regulation of protein O-mannosyltransferases. The existence of allosteric sites and the mechanisms of homotropic (where the substrate also acts as a modulator) or heterotropic (where the modulator is a different molecule from the substrate) regulation for this class of enzymes remain to be elucidated. This represents a significant gap in our understanding of how O-mannosylation is controlled within the cell and is an area ripe for future investigation.

Molecular and Cellular Biological Functions of O Mannopyranosylserine

Role in Protein Folding and Quality Control in the Endoplasmic Reticulum

The endoplasmic reticulum is the primary site for the synthesis and folding of secreted and transmembrane proteins. frontiersin.org To ensure the fidelity of this process, the ER has sophisticated protein quality control (ERQC) systems that assist in proper folding and target misfolded proteins for degradation. frontiersin.orgnih.gov O-mannosylation has emerged as a significant player in this ERQC network. nih.gov

Recent findings indicate that O-mannosylation is a common modification of unfolded proteins. nih.gov For proteins that fail to fold correctly, O-mannosylation can serve as a signal to remove them from futile and potentially harmful folding cycles. nih.govnih.gov In yeast, the Pmt1/Pmt2 mannosyltransferase complex has been shown to act as a sensor that terminates unsuccessful protein folding attempts. pnas.orgnih.gov By adding a mannose sugar, the folding potential of the target protein is intrinsically disabled, preventing its engagement with chaperones and preparing it for degradation through ER-associated degradation (ERAD) or lysosomal pathways. nih.govnih.gov This function positions O-mannosylation, alongside the more extensively studied N-linked glycosylation, as a key mechanism in maintaining protein homeostasis within the ER. nih.govnih.gov

The Pmt1p-Pmt2p complex in yeast has been found to interact with ER chaperones involved in oxidative protein folding and with the Hrd1p complex, which is a component of the ERAD machinery. nih.gov This physical association underscores the direct involvement of O-mannosyltransferases in the quality control process. nih.gov For instance, while the Pmt1p-Pmt2p complex facilitates the rapid ER exit of correctly folded proteins like the GPI-anchored protein Gas1p, it retains the misfolded version and directs it to the Hrd1p complex for degradation. nih.gov

Contributions to Protein Stability and Secretion

O-mannosylation contributes significantly to the stability and proper secretion of various proteins. pnas.orgresearchgate.net In yeast, this modification is essential for the stability, localization, and function of certain secretory proteins. researchgate.net The addition of O-mannosyl glycans can protect intrinsically disordered regions of proteins from proteolysis. rsc.org Studies on a fungal enzyme linker showed that O-mannosylation provided the highest degree of protection against degradation by thermolysin compared to other glycans. rsc.org This protective effect is attributed to the unique stereochemistry of α-mannose, which restricts the conformational flexibility of the protein backbone, thereby hindering protease access. rsc.org

In eukaryotes, a substantial portion of proteins entering the secretory pathway are O-mannosylated. mdpi.com Compromised O-mannosylation, through the deletion of Pmt enzymes, can lead to either increased or decreased protein abundance and stability, highlighting the context-dependent role of this modification. mdpi.com For example, in yeast, reduced O-mannosylation leads to the incorrect proteolytic processing of plasma membrane sensors of the PKC1 cell integrity pathway, such as Wsc1p, Wsc2p, and Mid2p, ultimately impairing their stability and function. duke.edu

The secretion of properly folded glycoproteins from the ER is a tightly regulated process. for2509.de O-mannosylation, by contributing to proper folding and quality control, ensures that only correctly matured proteins are transported through the Golgi apparatus to their final destinations. for2509.de

Modulation of Cell-Surface Recognition and Interactions

O-mannosyl glycans on the surface of cells play a crucial role in mediating interactions with the extracellular environment, including ligand-receptor binding and cell adhesion. oup.com

One of the most well-documented examples of O-mannosyl glycans in ligand-receptor binding is the function of α-dystroglycan (α-DG), a heavily glycosylated protein that is a central component of the dystrophin-glycoprotein complex. nih.govresearchgate.net The O-mannosyl glycans on α-DG are essential for its interaction with various extracellular matrix (ECM) proteins that contain laminin (B1169045) G (LG) domains, such as laminin, agrin, and perlecan (B1176706). nih.govpnas.org This binding is critical for maintaining the structural integrity of the muscle cell membrane by linking the cytoskeleton to the ECM. oup.comnih.gov

The specific O-mannose structure on α-DG, known as matriglycan, is a repeating disaccharide of [-3-xylose-α1,3-glucuronic acid-β1-] that is built upon a core O-mannose glycan. oup.complos.org This functional glycan is directly responsible for binding to laminin. pnas.org The mannose receptor (MR), a C-type lectin receptor found on macrophages and dendritic cells, also recognizes and binds to terminal mannose residues on various glycoproteins. mdpi.comnih.gov This interaction is important for the internalization and degradation of these ligands and plays a role in the innate immune response. mdpi.comnih.gov

Cell adhesion, the process by which cells attach to each other and to the extracellular matrix, is fundamental for tissue development and maintenance. savemyexams.commdpi.com O-mannosylation is critically involved in these processes, particularly through the glycosylation of cadherins, a major family of cell-cell adhesion proteins. pnas.orgpnas.org

Research has shown that E-cadherin, an essential glycoprotein (B1211001) for cell-cell adhesion in early mouse embryos, is O-mannosylated. pnas.org This modification is crucial for its adhesive function. pnas.org Embryos deficient in O-mannosylation fail to develop from the morula to the blastocyst stage due to defects in the formation of adherens junctions. pnas.org This demonstrates the essential role of O-mannosyl glycans in cadherin-mediated cell adhesion. pnas.org O-mannosylation appears to be a conserved feature among classical cadherins, suggesting a broad impact of this modification on biological processes involving cell adhesion. pnas.org

Integrins, another class of cell adhesion molecules, are also affected by glycosylation, which influences their function in cell-matrix interactions and signal transduction. nih.govfrontiersin.org The interplay between O-mannosylation and these key adhesion molecules highlights the importance of this glycan in regulating cellular architecture and communication. wikipedia.org

O-Mannosylation in Developmental Biology

Protein O-mannosylation is essential for the proper development of mammals. plos.orgnih.gov The absence of the initiating enzymes, POMT1 or POMT2, in mice leads to embryonic lethality, underscoring the critical nature of this modification. plos.org O-mannosylation is particularly important for the development of the brain and muscle tissue. plos.orgresearchgate.net

During embryonic brain development, O-mannosylation is vital for the structural integrity of the pial basement membrane. plos.org The proper glycosylation of α-dystroglycan is required for the correct migration of neurons. nih.gov Hypoglycosylation of α-DG impairs its ability to bind to the extracellular matrix, leading to failures in neuronal migration and severe brain malformations. nih.gov

In early mouse development, O-mannosylation is indispensable for the transition from the morula to the blastocyst stage, a process dependent on E-cadherin-mediated cell adhesion. pnas.org The lack of O-mannosyl glycans on E-cadherin disrupts the formation of cell-cell contacts, leading to developmental arrest. pnas.org The evolutionary conservation of O-mannosylation and the dystroglycan pathway in a wide range of animals, from flies to humans, suggests that its fundamental functions in muscle and nervous system development are widely shared. nih.gov

Pathophysiological Implications of Aberrant O-Mannosylation

Defects in the O-mannosylation pathway are the underlying cause of a group of severe human genetic disorders known as α-dystroglycanopathies. plos.orgresearchgate.net These conditions are a subset of congenital muscular dystrophies (CMDs) and are characterized by a wide spectrum of clinical severities, ranging from mild limb-girdle muscular dystrophy to severe forms like Walker-Warburg syndrome (WWS) and muscle-eye-brain disease (MEB), which involve significant muscle, brain, and eye abnormalities. oup.complos.orgresearchgate.net

The primary molecular defect in α-dystroglycanopathies is the hypoglycosylation of α-dystroglycan. oup.comresearchgate.net This aberrant glycosylation impairs the ability of α-DG to bind to its extracellular matrix ligands, leading to a disruption of the link between the cytoskeleton and the basement membrane. oup.comnih.gov This disruption is thought to be the primary cause of the muscle degeneration and neuronal migration defects seen in patients. nih.gov

Mutations have been identified in several genes that encode for glycosyltransferases involved in the O-mannosylation of α-DG, including POMT1, POMT2, POMGnT1, FKTN (fukutin), FKRP (fukutin-related protein), and LARGE. nih.govresearchgate.netingentaconnect.com For example, mutations in POMGnT1, the enzyme that adds an N-acetylglucosamine to the O-linked mannose of α-DG, are responsible for muscle-eye-brain disease. pnas.orgsemanticscholar.org The severity of the resulting disease often correlates with the degree of residual enzyme activity. semanticscholar.org

Beyond congenital muscular dystrophies, aberrant O-mannosylation has also been implicated in cancer progression and metastasis. oup.com The altered glycosylation of cell surface proteins can affect cell adhesion, migration, and signaling, potentially contributing to the metastatic phenotype of tumor cells. nih.gov

Congenital Disorders of Glycosylation (CDG) Associated with O-Mannosylation Defects

Congenital disorders of glycosylation (CDG) are a group of over 130 inherited metabolic diseases caused by defects in the synthesis or attachment of sugar chains (glycans) to proteins and lipids. nih.govfrontiersin.org A specific subgroup of these disorders arises from defects in O-mannosylation, a process initiated by the transfer of a mannose sugar to a serine or threonine residue on a protein, forming an O-mannopyranosylserine or O-mannopyranosylthreonine linkage. This initial step is catalyzed by protein O-mannosyltransferases, POMT1 and POMT2. cdghub.comsemanticscholar.org

Mutations in the genes encoding these and other enzymes in the O-mannosylation pathway lead to a group of severe, autosomal recessive disorders collectively known as α-dystroglycanopathies. nih.govwikipedia.org These conditions are characterized by the hypoglycosylation (deficient glycosylation) of the protein alpha-dystroglycan (α-DG). cdghub.com The clinical presentation of these disorders is broad, typically affecting the muscles, brain, and eyes. orpha.netorpha.netchop.edu

The most severe forms include Walker-Warburg syndrome (WWS), muscle-eye-brain disease (MEB), and Fukuyama congenital muscular dystrophy (FCMD). orpha.netnih.gov WWS is the most severe, with patients often dying within the first year of life, presenting with profound muscular dystrophy and severe brain and eye malformations. semanticscholar.orgnih.gov MEB presents with similar but generally milder symptoms, and some patients survive to adulthood. semanticscholar.orgnih.gov FCMD is also a severe form of congenital muscular dystrophy. nih.gov Mutations in POMT1 account for about 20% of WWS cases, while mutations in POMT2 are also a known, though less frequent, cause. semanticscholar.orgnih.govresearchgate.net Other genes implicated in α-dystroglycanopathies include POMGNT1, FKTN, FKRP, and LARGE. nih.govwikipedia.org

The table below summarizes key genes associated with O-mannosylation defects and their related disorders.

| Gene | Enzyme/Protein Function | Associated Congenital Disorder(s) | Key Phenotypes |

| POMT1 | Protein O-mannosyltransferase 1; initiates O-mannosylation in the ER. cdghub.comsemanticscholar.org | Walker-Warburg Syndrome (WWS), Muscular Dystrophy-Dystroglycanopathy Type A1 (MDDGA1). cdghub.comwikipedia.org | Severe congenital muscular dystrophy, cobblestone lissencephaly, eye anomalies, profound intellectual disability. frontiersin.orgorpha.netresearchgate.net |

| POMT2 | Protein O-mannosyltransferase 2; forms a complex with POMT1. semanticscholar.orgscielo.br | WWS, Muscular Dystrophy-Dystroglycanopathy Type A2 (MDDGA2). wikipedia.orgscielo.br | Similar to POMT1-related disorders, often severe with early mortality. nih.govresearchgate.net |

| POMGNT1 | Protein O-linked mannose N-acetylglucosaminyltransferase 1; adds GlcNAc to O-mannose. semanticscholar.orgnih.gov | Muscle-Eye-Brain Disease (MEB), Muscular Dystrophy-Dystroglycanopathy Type A3 (MDDGA3). wikipedia.orgidentifiers.org | Congenital muscular dystrophy, severe myopia, retinal dysplasia, intellectual disability. semanticscholar.orgnih.gov |

| FKTN | Fukutin; putative glycosyltransferase. nih.govnih.gov | Fukuyama Congenital Muscular Dystrophy (FCMD), Muscular Dystrophy-Dystroglycanopathy Type A4 (MDDGA4). wikipedia.orgorpha.net | Congenital muscular dystrophy, cobblestone lissencephaly, seizures, severe intellectual disability. nih.gov |

| FKRP | Fukutin-Related Protein; putative glycosyltransferase. nih.govnih.gov | Muscular Dystrophy-Dystroglycanopathy Type A5 (MDDGA5), Limb-Girdle Muscular Dystrophy. nih.gov | Broad spectrum from severe congenital onset to milder adult-onset limb-girdle muscular dystrophy. nih.gov |

| LARGE | Like-acetylglucosaminyltransferase; adds a repeating disaccharide to the glycan chain. nih.govrarediseases.org | Muscular Dystrophy-Dystroglycanopathy Type A6 (MDDGA6). rarediseases.org | Severe congenital muscular dystrophy with brain and eye defects. rarediseases.org |

Molecular Mechanisms of α-Dystroglycan Hypoglycosylation

The central molecular event in α-dystroglycanopathies is the defective glycosylation of α-dystroglycan (α-DG), a key component of the dystrophin-glycoprotein complex (DGC). rupress.orgoup.com This complex forms a critical link between the extracellular matrix (ECM) and the intracellular actin cytoskeleton in muscle cells and neurons. scielo.brrupress.org The proper function of α-DG as a receptor for ECM proteins like laminin, agrin, and perlecan is entirely dependent on its extensive O-linked glycosylation. nih.govrupress.orgoup.com

The process of O-mannosylation, which is crucial for this function, occurs in a stepwise manner in the endoplasmic reticulum and Golgi apparatus:

Initiation : The synthesis of the O-mannosyl glycan begins in the endoplasmic reticulum with the transfer of mannose from a dolichol-phosphate-mannose donor to a serine or threonine residue on the α-DG protein. semanticscholar.org This foundational step is catalyzed by the heterodimeric protein O-mannosyltransferase complex, consisting of POMT1 and POMT2. semanticscholar.org The formation of this initial this compound/threonine linkage is indispensable for the subsequent elongation of the glycan chain.

Elongation : Following the initial mannosylation, the glycan chain is extended in the Golgi apparatus by a series of specific glycosyltransferases. rupress.org For example, POMGNT1 adds an N-acetylglucosamine (GlcNAc) residue to the mannose. nih.gov Other enzymes, such as FKTN, FKRP, and LARGE, are involved in further elongating and modifying the chain, ultimately forming a mature, functional glycan structure capable of binding laminin. nih.govoup.com

Hypoglycosylation of α-DG results from mutations that impair the function of any of the enzymes in this pathway. rupress.org For instance, mutations in POMT1 or POMT2 prevent the initial attachment of mannose, thereby precluding any further glycan assembly. cdghub.com Mutations in downstream enzymes like POMGNT1 or LARGE lead to the formation of truncated, non-functional glycan chains. nih.govoup.com This hypoglycosylation dramatically reduces α-DG's binding affinity for its ECM ligands. rupress.orgoup.com The resulting disruption of the link between the ECM and the cytoskeleton compromises the structural integrity of the muscle cell membrane (sarcolemma), making it susceptible to damage from contraction-induced stress. rupress.org

Role in Cellular Signaling Pathways

The this compound linkage, as the initiating structure of the functional glycan on α-dystroglycan, plays a fundamental, albeit indirect, role in cellular signaling. This role is primarily manifested through the structural and signaling functions of the dystrophin-glycoprotein complex (DGC). The DGC is not just a simple mechanical anchor; it is a sophisticated signaling platform that translates extracellular cues into intracellular responses, a process often termed "outside-in" signaling.

The proper O-mannosylation of α-DG is essential for its high-affinity binding to ECM proteins such as laminin and agrin. nih.govoup.com This interaction is critical for:

Sarcolemma Stability: The connection between the ECM and the cytoskeleton, mediated by the DGC, provides mechanical stability to muscle fibers during cycles of contraction and relaxation. rupress.org The loss of this connection due to hypoglycosylation is a primary cause of muscle cell necrosis in dystroglycanopathies.

Synaptic Function: In the nervous system, the interaction of glycosylated α-DG with synaptic proteins like neurexins and pikachurin is crucial for the formation and maintenance of neuromuscular junctions and central nervous system synapses. oup.com

Cell Survival Signaling: The DGC is implicated in signaling pathways that promote cell survival. By anchoring the cell to the basement membrane, it helps prevent anoikis (a form of programmed cell death) and organizes signaling molecules near the plasma membrane.

Therefore, the this compound moiety is essential for the structural integrity of the α-DG glycan that enables these signaling interactions. When this initial glycosylation step fails, the entire signaling platform is compromised, leading to the severe pathological consequences observed in the muscular dystrophies.

This compound as a Target for Glycoengineering

The central role of defective O-mannosylation in α-dystroglycanopathies makes the glycosylation pathway an attractive target for therapeutic intervention through glycoengineering. Glycoengineering involves the modification of glycan structures to enhance or restore protein function. frontiersin.org While engineering the this compound linkage itself is not the direct approach, strategies targeting the pathway responsible for its creation and subsequent elaboration are under consideration.

Potential glycoengineering strategies for dystroglycanopathies include:

Enzyme Replacement and Gene Therapy: For defects in enzymes like POMT1, POMT2, or POMGNT1, a primary strategy is to restore the missing or deficient enzyme activity. Gene therapy approaches aim to deliver a correct copy of the mutated gene to the affected cells, allowing them to synthesize the functional enzyme and correctly glycosylate α-DG.

Bypass Strategies: Research is exploring ways to bypass the specific enzymatic defect. For example, some studies have shown that overexpression of the LARGE gene can lead to the glycosylation of α-DG and restore some laminin-binding activity, even in cells deficient in other glycosyltransferases. oup.com This suggests that LARGE might be able to modify alternative glycan structures on α-DG or other proteins, compensating for the primary defect. oup.com

Small Molecule Therapies: Another approach involves the development of small molecules that can modulate the activity of the glycosylation machinery or stabilize partially functional mutant enzymes, thereby increasing the amount of correctly glycosylated α-DG.

These glycoengineering approaches hold promise for treating the root cause of α-dystroglycanopathies by aiming to restore the crucial O-mannosyl glycan structures on α-dystroglycan, thereby re-establishing the critical link between the cell and its extracellular environment.

Synthetic Methodologies for O Mannopyranosylserine and Glycopeptides

Chemical Synthesis Approaches to O-Mannopyranosylserine Derivatives

The cornerstone of building O-mannosylated glycopeptides is the creation of a stable this compound unit. This is typically achieved through chemical synthesis, which involves the formation of the glycosidic bond between mannose and serine, a process that requires careful selection of reaction strategies and protective groups. springernature.com

Glycosylation Strategies for Serine Linkage Formation

The formation of the α-O-glycosidic linkage between mannose and the serine side-chain hydroxyl group is a critical step. Various glycosylation methods have been developed, each with its own set of advantages and challenges. A common approach involves reacting a suitably protected serine derivative with a mannosyl donor. nih.gov

One strategy employs mannosyl donors such as tetraaceto-1-fluoro-α-D-mannose. nih.gov The reaction of this donor with an Fmoc-protected serine, where the α-carboxyl group is unprotected, can yield the desired α-O-mannosyl-Fmoc-Ser. However, this method can also lead to the formation of side products, including mannosyl ester isomers. nih.gov

Another powerful method uses glycosyl trichloroacetimidates as donors. These are activated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to react with the serine acceptor. The choice of protecting groups on the mannose donor is critical for achieving the desired α-stereoselectivity. For instance, using benzyl (B1604629) ethers as protecting groups on the mannose donor typically favors the formation of the α-anomer due to the absence of a participating group at the C-2 position.

Microwave-assisted glycosylation has also been explored to improve reaction times and yields. nih.gov For example, the reaction between Fmoc-Ser-OH and peracetylated glucose or galactose, promoted by Lewis acids like SnCl₄, has been shown to be effective under microwave irradiation. nih.gov This technique could potentially be applied to mannose donors as well.

The table below summarizes key aspects of different glycosylation strategies.

| Glycosylation Strategy | Typical Mannosyl Donor | Activator/Promoter | Key Considerations |

| Fluoride Method | Tetraaceto-1-fluoro-α-D-mannose | - | Can produce isomeric byproducts. nih.gov |

| Trichloroacetimidate Method | Per-O-benzylated mannosyl trichloroacetimidate | TMSOTf | Benzyl protecting groups favor α-anomer formation. |

| Microwave-Assisted Synthesis | Peracetylated mannose | SnCl₄ or BF₃·Et₂O | Can significantly reduce reaction times. nih.gov |

Protecting Group Chemistry in Glycopeptide Synthesis

Protecting groups are essential in the synthesis of this compound and subsequent glycopeptides to prevent unwanted side reactions. rsc.org The choice of these groups must be orthogonal, meaning each type of group can be removed under specific conditions without affecting the others. thieme-connect.de

For the mannose moiety, hydroxyl groups are commonly protected with acetyl (Ac) or benzyl (Bn) groups. Acetyl groups are advantageous as they can enhance the stability of the glycosidic bond to acidic conditions often used in peptide synthesis. rsc.org They are typically removed under mild basic conditions, for example, using hydrazine (B178648) or dilute sodium methoxide. rsc.org Benzyl ethers are more robust and are usually removed by hydrogenolysis. thieme-connect.de

For the serine amino acid, the α-amino group is most commonly protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is the standard for solid-phase peptide synthesis (SPPS). springernature.comrsc.org The carboxyl group can be protected as a methyl or benzyl ester during initial glycosylation steps and is later activated for peptide coupling.

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| Mannose Hydroxyls | Acetyl (Ac) | Mild base (e.g., hydrazine, NaOMe) rsc.org |

| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) thieme-connect.de | |

| Serine α-Amino | 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine) rsc.org |

| Serine α-Carboxyl | Methyl (Me) or Benzyl (Bn) Ester | Saponification (e.g., NaOH) or Hydrogenolysis |

Solid-Phase Peptide Synthesis (SPPS) of O-Mannosylated Peptides

Solid-phase peptide synthesis (SPPS) is the most efficient and widely used method for assembling peptides. springernature.com For glycopeptides, the preferred strategy is to incorporate a pre-synthesized this compound building block during the stepwise elongation of the peptide chain. acs.orgrsc.org

Incorporation of this compound Building Blocks

The "building block" approach involves the synthesis of an N-α-Fmoc-protected this compound derivative, such as Fmoc-L-Ser(α-D-ManAc₄)-OH, which can be directly used in standard Fmoc-SPPS protocols. glycofinechem.comsigmaaldrich.com This method is generally favored over attempting to glycosylate a serine residue that is already part of a peptide chain bound to a solid support, as the latter can be inefficient. rsc.org

The Fmoc-protected mannosylated serine is coupled to the N-terminus of the growing peptide chain on the resin. The cycle of deprotection of the Fmoc group (using piperidine) and coupling of the next amino acid is repeated until the desired glycopeptide sequence is assembled. acs.org

Optimization of Coupling Reactions

The coupling of the sterically hindered this compound building block to the peptide chain can be challenging and may require optimization to achieve high efficiency. rsc.org Standard coupling reagents are used to activate the carboxylic acid of the incoming amino acid, facilitating the formation of the amide bond.

Common coupling reagents include uronium or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in combination with a base such as N,N-diisopropylethylamine (DIPEA). acs.org Research has shown that HATU is an effective coupling reagent that promotes high reactivity with low levels of racemization. acs.org

Recent studies have explored alternative solvents to the commonly used dimethylformamide (DMF) to improve coupling efficiency. For example, using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent with DIC/Oxyma activation has been shown to achieve quantitative coupling yields with a smaller excess of the expensive glycosylated amino acid building block, sometimes in as little as 10 minutes. rsc.org This optimization can be critical for making the synthesis of long or complex glycopeptides more feasible and cost-effective. rsc.org

Chemoenzymatic Synthesis of this compound-Containing Structures

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions. This strategy is particularly powerful for creating complex glycan structures on peptides that would be difficult to achieve by purely chemical means. nih.gov

In one approach, a chemically synthesized peptide containing serine residues is used as a substrate for a specific protein O-mannosyltransferase (PMT). nih.gov These enzymes, which are responsible for initiating O-mannosylation in vivo, use a lipid-linked sugar donor, dolichol phosphate (B84403) mannose, to transfer a mannose residue to the serine or threonine side chains of the peptide. nih.gov

Alternatively, a simpler this compound peptide can be chemically synthesized and then elongated using a series of glycosyltransferases. For example, a synthetic peptide containing O-mannosyl serine can be a substrate for enzymes that add subsequent sugar units, such as N-acetylglucosamine (GlcNAc), galactose (Gal), and sialic acid (NeuNAc), in a stepwise fashion. nih.gov This biomimetic assembly allows for the construction of the complex tetrasaccharide found on α-dystroglycan. nih.gov "One-pot" enzymatic cascades have been developed to streamline this process, enabling the rapid synthesis of the target glycan structures. nih.gov This combination of chemical peptide synthesis and enzymatic glycan elongation provides access to a diverse range of homogeneous glycopeptides for biological studies. nih.govacs.org

Enzymatic Glycosylation in Synthetic Strategies

Enzymatic glycosylation offers a powerful and sustainable method for the synthesis of bioactive compounds, prized for its high regioselectivity and stereoselectivity. researchgate.net This approach utilizes enzymes such as glycosyltransferases and glycosidases to form glycosidic bonds. researchgate.net In the context of O-mannosylation, enzymes play a crucial role in the stepwise assembly of glycan structures onto a peptide backbone. nih.gov

The process of O-mannosylation is initiated in the endoplasmic reticulum by the protein O-mannosyltransferase (POMT) complex, consisting of POMT1 and POMT2, which transfers mannose from Dolichol-Phosphate-Mannose (Dol-P-Man) to serine or threonine residues on a protein. rsc.orgnih.gov This initial step forms the core M0 structure. rsc.org Further elongation of the glycan chain is carried out by other glycosyltransferases in the Golgi apparatus. nih.gov For instance, Protein O-Linked Mannose N-Acetylglucosaminyltransferase 1 (POMGNT1) adds a β1,2-linked N-acetylglucosamine (GlcNAc) to the O-mannose, a key step in forming core M1 and M2 structures. nih.gov

Researchers have harnessed these enzymatic pathways for synthetic purposes. For example, a "one-pot" enzymatic cascade has been developed for the rapid synthesis of the tetrasaccharide NeuNAcα2-3Galβ1-4GlcNAcβ1-2Manα, which is a common O-mannosyl glycan. nih.gov Multi-enzymatic single-pot methods have also been successfully applied to generate libraries of glycopeptides with varying glycan structures, such as those found on the cancer-associated glycoprotein (B1211001) MUC16. rsc.org These enzymatic strategies often provide high yields and avoid the need for complex protecting group chemistry that is characteristic of purely chemical syntheses. rsc.org

Table 1: Key Enzymes in O-Mannosylation and their Synthetic Application

| Enzyme | Function | Application in Synthesis |

|---|---|---|

| POMT1/POMT2 Complex | Transfers mannose to Ser/Thr residues. | Initiation of O-mannosylation on synthetic peptide scaffolds. |

| POMGNT1 | Adds β1,2-linked GlcNAc to O-mannose. | Stepwise elongation to form Core M1 and M2 structures. rsc.orgnih.gov |

| Galactosyltransferases (e.g., GalT1) | Adds galactose to the glycan chain. | Used in the chemoenzymatic synthesis of O-mannosyl glycopeptides to add galactose residues. rsc.org |

| Sialyltransferases | Adds sialic acid to the glycan chain. | Used to cap glycan chains, creating terminal sialylated structures. rsc.org |

| Endo-α-N-acetylgalactosaminidase (O-Glycosidase) | Hydrolyzes the bond between GalNAc and Ser/Thr in core structures. | Primarily used for analysis, but its reverse activity can be explored for synthesis. sigmaaldrich.com |

| Endo-β-N-acetylglucosaminidases (ENGases) | Cleave the chitobiose core of N-glycans, but mutants (glycosynthases) are used for synthesis. | While primarily for N-glycans, the principle of using glycosynthases for transglycosylation is a key enzymatic strategy. semanticscholar.orgnih.gov |

Combination of Chemical and Enzymatic Steps

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis, providing a powerful and convergent route to complex glycopeptides. rsc.orgnih.gov This hybrid approach typically involves the chemical synthesis of a peptide backbone, often using solid-phase peptide synthesis (SPPS), followed by the enzymatic attachment and/or elongation of the glycan chains. semanticscholar.orgnih.gov

A common chemoenzymatic strategy begins with the SPPS of a peptide containing a mannose-linked serine or threonine residue. rsc.org This initial mannosylated peptide then serves as a substrate for a series of glycosyltransferases, which build up the desired oligosaccharide in a stepwise fashion. nih.govrsc.org For example, Flitsch's group demonstrated the synthesis of a core M1 O-mannosyl glycopeptide by first synthesizing a mannosyl peptide on a solid support. This was followed by the sequential addition of GlcNAc and galactose using human POMGnT1 and bovine β1-4-galactosyltransferase (GalT1), respectively. rsc.org

This approach circumvents many challenges of total chemical synthesis, such as the difficult stereoselective formation of glycosidic bonds and the extensive use of protecting groups. nih.govrsc.org The enzymatic steps ensure high stereospecificity and regioselectivity, leading to homogeneous glycopeptide products. rsc.org The Core Synthesis/Enzymatic Extension (CSEE) strategy has been effectively used to produce a wide variety of O-mannosyl glycans from chemically synthesized core structures. nih.govrsc.org This method allows for the generation of glycan libraries for use in biological studies. nih.govrsc.org

Advanced Synthetic Strategies

To overcome the limitations of traditional methods and to expand the toolkit for creating complex glycoconjugates, advanced synthetic strategies have been developed. These include bioorthogonal chemistry techniques like click chemistry and semisynthetic approaches that ligate large, unprotected peptide and glycopeptide fragments.

Click Chemistry Applications in Glycopeptide Conjugation

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a set of reactions that are rapid, high-yielding, and tolerant of aqueous conditions, making them ideal for biological applications. wikipedia.orgnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.govmdpi.com

In the context of this compound glycopeptides, click chemistry provides a powerful tool for conjugation. uga.edu This typically involves incorporating a "chemical reporter," such as an azide (B81097) or an alkyne group, into either the peptide or the glycan component. wikipedia.orgmdpi.com For instance, a peptide can be synthesized containing an amino acid with an alkyne-functionalized side chain (e.g., propargylglycine). uq.edu.au Separately, an azido-functionalized mannose derivative can be prepared. The two components are then joined together using the CuAAC reaction. uga.edu

This bioorthogonal strategy allows for the late-stage modification of peptides and proteins, offering a modular approach to creating diverse glycopeptides. uq.edu.auresearchgate.net It avoids the potential for enzyme substrate specificity to limit the scope of glycan structures that can be incorporated. uq.edu.au Strain-promoted azide-alkyne cycloaddition (SPAAC), or copper-free click chemistry, has also been developed to circumvent the potential toxicity of copper catalysts in living systems. wikipedia.orgmdpi.com

Table 2: Bioorthogonal Reactions Used in Glycopeptide Synthesis

| Reaction | Reactants | Linkage Formed | Key Features |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | 1,2,3-Triazole | High efficiency, mild conditions, bioorthogonal. nih.govmdpi.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, Azide | 1,2,3-Triazole | Copper-free, suitable for live-cell labeling. wikipedia.orgmdpi.com |

| Staudinger Ligation | Azide, Triarylphosphine | Amide Bond | Catalyst-free, forms a native-like amide bond. mdpi.com |

| Oxime Ligation | Aldehyde/Ketone, Oxyamine | Oxime | Forms a stable C=N bond, useful for conjugating reducing sugars. wikipedia.orgacs.org |

Semisynthetic Approaches

Semisynthetic strategies aim to construct large glycoproteins by ligating smaller, more accessible fragments. creative-biolabs.com The most prominent of these methods is Native Chemical Ligation (NCL). NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. thieme-connect.comresearchgate.net This reaction forms a native peptide bond at the ligation site, allowing for the assembly of large proteins from smaller synthetic or recombinantly expressed pieces. creative-biolabs.comthieme-connect.com

NCL has been successfully applied to the synthesis of glycoproteins. creative-biolabs.comnih.gov A glycopeptide fragment, prepared by chemical or chemoenzymatic methods, can be equipped with a C-terminal thioester or an N-terminal cysteine. This fragment is then ligated to a corresponding peptide or protein fragment. nih.gov This approach allows for the site-specific incorporation of well-defined glycan structures into large proteins, something that is difficult to achieve through purely biological expression systems. creative-biolabs.com

Variations of NCL have been developed to expand its scope beyond cysteine ligation sites. For example, methods using thiol-containing auxiliaries allow for ligation at other amino acid residues, which are subsequently removed to reveal the native peptide sequence. nih.govnih.gov These semisynthetic methods provide access to homogeneous glycoproteins that are invaluable for studying the specific roles of glycosylation in protein function. ucl.ac.uk

Structural and Analytical Methodologies for O Mannopyranosylserine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysisnih.govfrontiersin.orgdiva-portal.orgacdlabs.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformational dynamics of O-mannopyranosylserine in solution. nih.govfrontiersin.orgdiva-portal.orgacdlabs.com It provides atomic-level information on the spatial arrangement of the mannose ring relative to the serine amino acid.

Two-Dimensional NMR Techniques (e.g., ROESY, NOESY)columbia.edunanalysis.comresearchgate.netrsc.org

Two-dimensional NMR experiments, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are fundamental for conformational analysis. columbia.edunanalysis.comresearchgate.netrsc.org These techniques detect through-space interactions between protons that are close to each other (typically < 5 Å), which is crucial for defining the geometry around the glycosidic bond. nanalysis.com The intensity of the observed cross-peaks in a NOESY or ROESY spectrum is proportional to the inverse sixth power of the distance between the interacting protons. columbia.edu For this compound, key correlations are sought between the anomeric proton of mannose (H1) and the protons on the serine side chain (Hα and Hβ). The presence and relative intensities of these cross-peaks provide direct evidence of the spatial proximity and define the preferred conformation. nih.gov While NOESY is widely used, ROESY can be advantageous for medium-sized molecules where the NOE may be close to zero. columbia.edu

Chemical Shift Perturbation Studiesnih.govnih.govresearchgate.net

Chemical Shift Perturbation (CSP) mapping is a sensitive NMR method used to study the interactions between this compound-containing glycopeptides and their binding partners, such as proteins or antibodies. nih.govnih.govresearchgate.net The analysis is typically performed by recording a series of 2D ¹H-¹⁵N HSQC spectra of an isotopically labeled protein upon titration with the glycopeptide. researchgate.net Changes in the chemical shifts of the protein's backbone amide protons upon binding of the this compound ligand reveal the specific amino acid residues involved in the interaction. nih.govnih.gov This allows for the mapping of the binding site on the protein surface and provides insights into the molecular recognition process. nih.gov

Determination of Glycosidic Torsion Anglesnih.govnih.govdiva-portal.orgresearchgate.net

The relative orientation of the mannose ring and the serine residue is described by glycosidic torsion angles, primarily phi (φ) and psi (ψ). nih.govdiva-portal.org The φ angle is defined by the atoms H1'-C1'-O-Cβ, and the ψ angle by C1'-O-Cβ-Cα. The values of these angles are determined by combining experimental NMR data with computational modeling. nih.gov Key NMR parameters include Nuclear Overhauser Effects (NOEs) and three-bond J-couplings (³J) across the glycosidic bond. nih.govnih.gov For instance, the distances derived from NOESY experiments between the mannose H1 proton and serine's Hα and Hβ protons serve as critical restraints for calculating the ψ angle. nih.gov Similarly, ³J-couplings, which are dependent on the dihedral angle according to the Karplus equation, provide additional constraints for defining the conformational space of these torsion angles. nih.govdiva-portal.org

Mass Spectrometry (MS) for Characterization and Glycopeptide Analysisnih.govcreative-proteomics.commdpi.com

Mass spectrometry is an essential tool for the analysis of this compound, offering high sensitivity for determining the molecular weight of glycopeptides and for identifying the sites of glycosylation. nih.govcreative-proteomics.commdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)nih.govresearchgate.netuvic.calibretexts.orgchromatographyonline.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules, including glycopeptides. uvic.calibretexts.org It allows for the transfer of intact, charged molecules from a liquid phase into the gas phase with minimal fragmentation. uvic.ca This makes it ideal for accurately determining the molecular mass of this compound-containing peptides. frontiersin.org When coupled with tandem mass spectrometry (MS/MS), ESI-MS can provide detailed structural information. The glycopeptide ions are isolated and fragmented, and the resulting fragmentation pattern can be used to sequence the peptide backbone and pinpoint the exact serine residue that is mannosylated. frontiersin.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MSfrontiersin.orgpnas.orgpsu.eduresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization method highly effective for the analysis of glycopeptides. frontiersin.orgpsu.edu In this technique, the analyte is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the sample, and the mass-to-charge ratio is determined by the time it takes for the ions to travel to the detector. researchgate.net MALDI-TOF is known for its high sensitivity, speed, and tolerance to complex biological mixtures, making it a powerful tool for screening O-mannosylated proteins. frontiersin.orgpnas.org It can readily detect the mass difference of 162 Da, corresponding to the addition of a mannose residue to a peptide. researchgate.net

Glycopeptide Mapping and Site Assignment

The precise identification of O-mannosylation sites on a protein, a process known as glycopeptide mapping and site assignment, is a significant analytical challenge. This is largely due to the inherent heterogeneity of glycosylation, where a specific site may be unoccupied or feature a variety of glycan structures. Furthermore, the analysis of O-glycopeptides by mass spectrometry can be complex. Traditional fragmentation techniques like collision-induced dissociation (CID) often result in the cleavage of the labile glycosidic bonds, leading to the loss of the glycan moiety and providing limited information about the peptide sequence and the exact point of glycan attachment. nih.gov

To overcome these challenges, specialized techniques and methodologies have been developed. Electron-based dissociation methods, such as electron-transfer dissociation (ETD) and electron-capture dissociation (ECD), are particularly effective for glycopeptide analysis. nih.gov These methods preferentially cleave the peptide backbone while leaving the more delicate glycan structures intact, thereby enabling the confident assignment of the glycosylation site. nih.gov For larger glycopeptides that may contain multiple potential O-glycosylation sites (serine or threonine residues), a combination of fragmentation techniques, such as EThcD (electron-transfer/higher-energy collision dissociation), can provide highly specific information regarding site occupancy. neb.com

Chemoenzymatic methods have also emerged as powerful tools for site-specific O-glycopeptide analysis. One such method, "Extraction of O-linked Glycopeptides" (EXoO), involves the enzymatic release of intact O-glycopeptides from a solid support, which can then be analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This approach allows for the enrichment and identification of O-linked glycopeptides, providing data on both the specific glycosylation site and the structure of the attached glycan. nih.gov The use of specific endoproteases, such as O-Glycoprotease (IMPa), which cleaves N-terminally to O-glycosylated serine or threonine residues, can be integrated into standard peptide mapping workflows to facilitate the identification of occupied O-glycosylation sites and the characterization of the associated glycan structures. neb.comnih.gov

The following table summarizes common mass spectrometry techniques used for O-glycopeptide site assignment:

| Fragmentation Method | Principle | Advantages for O-Glycopeptide Analysis | Limitations |

| Collision-Induced Dissociation (CID) | Ions are accelerated and collide with neutral gas molecules, causing fragmentation. | Can provide some glycan structural information through oxonium ions. nih.gov | Often leads to complete loss of the glycan, making site assignment difficult. nih.gov |

| Electron-Capture Dissociation (ECD) | Low-energy electrons are captured by multiply charged precursor ions, inducing fragmentation. | Preserves labile glycan structures while fragmenting the peptide backbone. nih.gov | Typically requires more specialized and expensive instrumentation. |

| Electron-Transfer Dissociation (ETD) | Anionic reagent transfers an electron to the multiply charged precursor ion, causing fragmentation. | Similar to ECD, it preserves glycan structures and is effective for site assignment. nih.gov | Can be less efficient for peptides with low charge states. |

| Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) | Combines ETD with supplemental activation (HCD) to fragment all precursor ions. | Generates rich fragmentation spectra with both c/z and b/y ions, improving sequence coverage and site localization. neb.com | Complex spectra can require sophisticated data analysis software. |

Chromatographic Techniques for Separation and Purification

High-Performance Liquid Chromatography (HPLC) for Glycopeptides

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and purification of glycopeptides, including this compound-containing species, prior to mass spectrometric analysis. diva-portal.org Due to the significant hydrophilicity imparted by the glycan moieties, reversed-phase HPLC (RP-HPLC), a standard method for peptide separation, often provides inadequate resolution for different glycoforms attached to the same peptide backbone. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative and often orthogonal separation technique for glycopeptides. mdpi.comthermofisher.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a smaller amount of aqueous buffer. chromatographyonline.com This setup allows for the separation of polar analytes based on their hydrophilicity. Glycopeptides are well-retained and can be effectively separated based on the size and composition of their glycan chains. mdpi.comlcms.cz The peptide moiety itself has less of an impact on retention in HILIC compared to RP-HPLC, making it an ideal method for separating glycoforms. mdpi.com

The use of wide-pore amide-bonded stationary phases in HILIC columns has been shown to be particularly effective for glycopeptide mapping. lcms.cz These materials ensure that even large glycopeptides have access to the porous network of the stationary phase, minimizing issues related to restricted diffusion. lcms.cz The combination of HILIC with mass spectrometry (HILIC-MS) provides a robust platform for the detailed characterization of glycopeptide microheterogeneity. lcms.cz

The table below outlines a comparison of RP-HPLC and HILIC for O-glycopeptide separation:

| Chromatographic Mode | Stationary Phase | Mobile Phase | Separation Principle | Suitability for O-Glycopeptides |

| Reversed-Phase (RP-HPLC) | Non-polar (e.g., C18) | Polar (e.g., water/acetonitrile (B52724) gradient) | Based on hydrophobicity. | Limited resolution of glycoforms; peptides dominate separation. mdpi.com |

| Hydrophilic Interaction (HILIC) | Polar (e.g., amide, poly-hydroxyethyl) | Non-polar (e.g., high acetonitrile content) | Based on hydrophilicity and partitioning. | Excellent separation of glycoforms based on glycan size and composition. mdpi.comthermofisher.com |

Computational and Molecular Modeling Studies

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations have become a crucial tool for investigating the conformational landscapes of biomolecules, including glycoproteins containing this compound. nih.govwikipedia.org These simulations provide a dynamic view of molecular motion by numerically solving Newton's equations of motion for a system of interacting atoms and molecules over a specific time period. wikipedia.org By employing force fields, which are sets of parameters describing the potential energy of the system, MD simulations can model the behavior of complex biological systems. wikipedia.org

In the context of this compound, MD simulations can be used to explore how the presence of the glycan influences the structure, dynamics, and interactions of the parent protein. For instance, simulations can reveal how the O-linked mannose affects the local peptide backbone conformation, solvent accessibility, and potential interactions with other molecules or protein domains. These simulations can be run on systems ranging from small glycopeptides in solution to large, membrane-embedded glycoproteins. nih.govresearchgate.net The resulting trajectories provide a detailed picture of the accessible conformational states and the energetic landscape governing transitions between them, offering insights that are often difficult to obtain through experimental methods alone. plos.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches